threo-2,3-Hexodiulosonic acid
Overview
Description
It plays a crucial role in maintaining overall health due to its reversible conversion to ascorbic acid, which is essential for antioxidant activity and other biological functions . This compound is significant in various biochemical processes and is studied extensively for its role in vitamin C metabolism and degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Threo-2,3-Hexodiulosonic acid can be synthesized through the oxidation of ascorbic acid. This process involves the use of oxidizing agents such as molecular oxygen or other oxidants under controlled conditions. The reaction is typically carried out in an aqueous solution, and the pH is maintained to prevent further degradation of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation of ascorbic acid. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of oxidizing agents, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Threo-2,3-Hexodiulosonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,3-diketogulonic acid.
Reduction: It can be reduced back to ascorbic acid under certain conditions.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents in an aqueous solution.
Reduction: Reducing agents such as sodium borohydride or other suitable reductants.
Substitution: Various nucleophiles or electrophiles depending on the reaction conditions.
Major Products Formed:
2,3-Diketogulonic acid: Formed through further oxidation.
Ascorbic acid: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Threo-2,3-Hexodiulosonic acid has numerous scientific research applications, including:
Chemistry: It is used in the study of vitamin C metabolism and degradation kinetics.
Biology: It plays a role in understanding the antioxidant mechanisms and cellular redox states.
Medicine: It is investigated for its potential therapeutic effects and its role in maintaining overall health.
Mechanism of Action
The mechanism of action of threo-2,3-Hexodiulosonic acid involves its reversible conversion to ascorbic acid. This conversion is essential for its antioxidant activity, as ascorbic acid can neutralize free radicals and protect cells from oxidative damage. The molecular targets and pathways involved include various enzymes and cellular components that facilitate the redox cycling between ascorbic acid and this compound .
Comparison with Similar Compounds
Ascorbic acid (Vitamin C): The reduced form of threo-2,3-Hexodiulosonic acid.
2,3-Diketogulonic acid: A further oxidized product of this compound.
Other hexaric acids: Compounds with similar structures and properties.
Uniqueness: this compound is unique due to its reversible conversion to ascorbic acid, which is crucial for its biological functions. This reversible conversion allows it to act as an antioxidant and participate in various biochemical processes, making it a vital compound in both research and industrial applications.
Properties
IUPAC Name |
(4S,5R)-4,5,6-trihydroxy-2,3-dioxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQWCDSAOUMKSE-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)C(=O)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)C(=O)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187687 | |
Record name | 2,3-Diketogulonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3409-57-2 | |
Record name | Diketogulonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3409-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diketogulonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003409572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diketogulonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIKETOGULONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7I9B5SS3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.